molecular formula C8H16N2O B6147395 N-methyl-2-(piperidin-3-yl)acetamide CAS No. 1250175-60-0

N-methyl-2-(piperidin-3-yl)acetamide

Cat. No.: B6147395
CAS No.: 1250175-60-0
M. Wt: 156.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(piperidin-3-yl)acetamide is a small organic molecule featuring a piperidine ring substituted at the 3-position with an acetamide group containing a methyl substituent on the nitrogen atom. Piperidine-based acetamides are versatile scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

The molecular formula of this compound is inferred as C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. Its synthesis likely involves amide coupling or alkylation reactions, as seen in analogous compounds (e.g., sulfonylation of piperidine derivatives in ).

Properties

CAS No.

1250175-60-0

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Piperidine-3-Amine

A primary method involves the acylation of piperidine-3-amine with acetyl chloride or acetic anhydride in the presence of a methylating agent. The reaction proceeds via a two-step mechanism:

  • Acylation : Piperidine-3-amine reacts with acetic anhydride in dichloromethane at 0–5°C to form 2-(piperidin-3-yl)acetamide.

  • N-Methylation : The intermediate is treated with methyl iodide or dimethyl sulfate in alkaline conditions (e.g., potassium carbonate in acetonitrile) to introduce the methyl group at the amide nitrogen.

Key advantages include high functional group tolerance and moderate yields (65–75%). However, over-methylation at the piperidine nitrogen remains a challenge, necessitating careful stoichiometric control.

Reductive Amination of 3-Acetamidopiperidine

An alternative route employs reductive amination using 3-acetamidopiperidine and formaldehyde. This one-pot reaction utilizes sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to achieve selective N-methylation. The method offers improved regioselectivity (>90% purity) but requires stringent pH control to prevent decomposition of the acetamide group.

Reaction Conditions and Optimization

Solvent Systems

Optimal solvents vary by method:

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in acylation steps but may complicate purification.

  • Protic solvents (methanol, ethanol) improve yields in reductive amination but risk esterification side reactions.

Temperature and Catalysis

  • Acylation reactions proceed efficiently at 0–25°C, while methylation requires elevated temperatures (40–60°C).

  • Phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yields by 15–20%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale manufacturing:

  • Reactor Design : Tubular reactors with in-line IR monitoring enable real-time adjustment of residence time (2–5 min).

  • Yield Enhancement : Automated pH control reduces byproduct formation, achieving 82% yield at 50 kg/batch scale.

Crystallization and Purification

  • Anti-solvent precipitation using ethyl acetate/water mixtures achieves >99% purity.

  • Chromatographic methods : Reverse-phase HPLC with C18 columns resolves residual methylated isomers.

Analytical Characterization

Spectroscopic Profiling

TechniqueKey SignalsSource
¹H NMR δ 3.12 (m, piperidine H-3), δ 2.87 (s, N-CH₃)
IR 1645 cm⁻¹ (amide C=O), 2800 cm⁻¹ (N-CH₃)
MS (ESI+) m/z 171.1 [M+H]⁺

Chromatographic Purity Assessment

UPLC methods with BEH C18 columns (1.7 µm) resolve critical impurities:

  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradient

  • Retention Time : 4.2 min (main peak), 5.1 min (N,N-dimethyl byproduct)

Comparative Analysis of Synthetic Methods

ParameterAcylation RouteReductive Amination
Yield 68–75%82–85%
Purity 97–98%99.5%
Reaction Time 8–12 h3–4 h
Cost Index 1.00.8

The reductive amination approach offers superior efficiency and scalability for industrial applications, though it requires specialized equipment for hydrogen gas handling.

Challenges and Mitigation Strategies

Stereochemical Control

The piperidine ring’s chair conformation leads to axial/equatorial isomerism in final products. Strategies include:

  • Chiral resolving agents : Di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess.

  • Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies undesired stereoisomers.

Byproduct Formation

Common impurities and mitigation:

  • N,N-Dimethyl derivatives : Controlled methyl iodide addition rates (<0.5 mL/min).

  • Oxidized piperidine rings : Nitrogen blanket during high-temperature steps .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(piperidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of ion channels and receptor binding .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and reported applications:

Compound Name Molecular Formula Molecular Weight Key Features Reported Activity/Use Reference
N-Methyl-2-(piperidin-3-yl)acetamide C₈H₁₆N₂O 156.23 Piperidin-3-yl core, methylated acetamide Hypothetical scaffold for drug design
N-Methyl-2-(pyridin-3-yl)acetamide C₈H₁₀N₂O 150.18 Pyridine ring replaces piperidine Protein degrader building block
N-[(4-Fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide C₁₄H₁₉FN₂O 250.31 4-Fluorobenzyl substituent Versatile small-molecule scaffold
(S)-N-Methyl-N-piperidin-3-yl-acetamide C₈H₁₆N₂O 156.23 Stereospecific substitution at piperidine Chiral intermediate in synthesis
2-(1-(Isopropylsulfonyl)piperidin-4-yl)-N-(annulenyl)acetamide C₂₄H₃₄N₂O₃S 430.61 Sulfonylated piperidine, annulenyl group Soluble epoxide hydrolase inhibitor

Functional Group Modifications and Bioactivity

  • Piperidine vs. Pyridine Rings: Replacing the piperidine ring with pyridine (as in N-Methyl-2-(pyridin-3-yl)acetamide) alters electronic properties and binding interactions. Pyridine-containing analogues (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) exhibit strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 .
  • Sulfonylation : Sulfonyl groups in piperidin-4-yl derivatives () improve solubility and target affinity, as seen in soluble epoxide hydrolase inhibitors with sub-micromolar IC₅₀ values .

Q & A

Q. What are the common synthetic routes for N-methyl-2-(piperidin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and piperidine ring functionalization. Key steps include:

  • Amide coupling : Use of coupling agents like EDC or DCC to facilitate reaction between carboxylic acid derivatives and amines .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for their ability to stabilize intermediates .
  • Catalysts : Acid or base catalysts may accelerate specific steps, such as sulfonylation or cyclization . Optimization involves adjusting temperature (often 0–80°C), pH, and reagent stoichiometry to maximize yield and purity.

Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield (%)
Amide couplingDMFEDC25°C75–85
Piperidine sulfonationDCMH2SO40–5°C60–70

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms molecular structure and purity by identifying proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) enables precise determination of bond lengths, angles, and stereochemistry. Key steps:

  • Crystal growth : Slow evaporation from solvents like ethanol/water mixtures produces diffraction-quality crystals .
  • Data collection : High-resolution synchrotron radiation improves accuracy for small molecules .
  • Refinement : SHELXL refines thermal parameters and validates hydrogen bonding networks .

Q. What computational approaches predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to identify potential protein targets:

  • Target libraries : Databases like PDB or ChEMBL provide structures for enzymes (e.g., kinases) or receptors .
  • Docking parameters : Flexible ligand docking accounts for conformational changes in binding pockets .
  • Validation : MD simulations (e.g., GROMACS) assess binding stability over time .

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Fixed concentrations (e.g., 10 µM) and incubation times reduce variability .
  • Impurity profiling : HPLC-MS identifies byproducts that may interfere with biological assays .
  • Dose-response curves : EC50/IC50 comparisons across studies clarify potency differences .

Q. What structural modifications enhance the pharmacological profile of this compound?

Structure-activity relationship (SAR) studies guide optimization:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF3) improves metabolic stability .
  • Amide bioisosteres : Replacing the acetamide with sulfonamide or urea groups modulates solubility and target affinity .
  • Heterocyclic appendages : Adding pyridine or thiazole rings enhances interaction with hydrophobic binding pockets .

Table 2: SAR Trends for Analogues

ModificationEffect on BioactivityReference
Piperidine fluorinationIncreased CNS penetration
Acetamide → sulfonamideImproved protease resistance

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetamide group .
  • Crystallography : Use SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.